
5-Acetyl-3-methyl-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-3-methyl-1H-indole-2-carboxylic acid is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse . In one method, phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt were used as carboxylic acid activators .Molecular Structure Analysis
Indole is an important heterocyclic system that provides the skeleton to many compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Applications De Recherche Scientifique
Research Tool Design and Conjugation
- Indole-3-acetic acid derivatives, such as those similar to 5-Acetyl-3-methyl-1H-indole-2-carboxylic acid, have been utilized in the design of novel research tools. These include immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or molecular probes (Ilić et al., 2005).
Crystal and Molecular Structure Analysis
- Structural studies have been conducted on derivatives of indole-3-acetic acid, such as 5-methoxyindole-3-acetic acid. These studies focus on crystal and molecular structures, providing insights into their chemical properties (Sakaki et al., 1975).
Synthesis of Novel Derivatives
- Research has been done on synthesizing novel derivatives from indole carboxylic acids, which could be relevant for this compound as well. These syntheses aim to explore new chemical entities with potential applications in various fields (Wang et al., 2016).
Electrochemical Studies
- Electrochemical studies of indole-3-acetic acid derivatives help in understanding their oxidation mechanisms and the formation of various products, which is crucial in fields like organic chemistry and material science (Hu & Dryhurst, 1993).
Fluorescence Studies
- Methyl 3-arylindole-2-carboxylates have been synthesized for fluorescence studies. These compounds are potential candidates for use as fluorescent probes, highlighting their application in biological and chemical sensing (Queiroz et al., 2007).
Copolymerisation in Melanogenesis
- Copolymerization studies involving indole derivatives, such as 5,6-dihydroxyindole-2-carboxylic acid, are relevant to understanding melanogenesis, a critical process in biological pigment formation (Napolitano et al., 1993).
Mécanisme D'action
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Propriétés
IUPAC Name |
5-acetyl-3-methyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-6-9-5-8(7(2)14)3-4-10(9)13-11(6)12(15)16/h3-5,13H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVCINNISZIPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

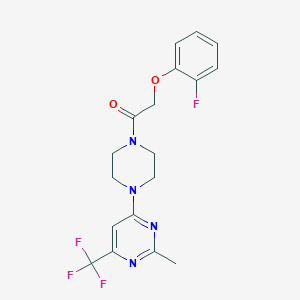
![2-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2657571.png)
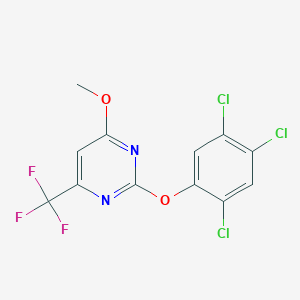

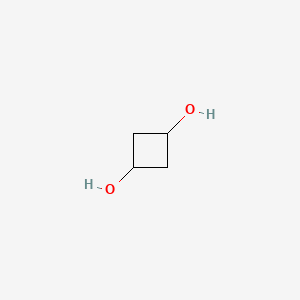
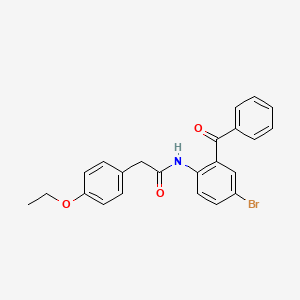


![N~3~-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B2657583.png)
![2-[5-(4-fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B2657584.png)
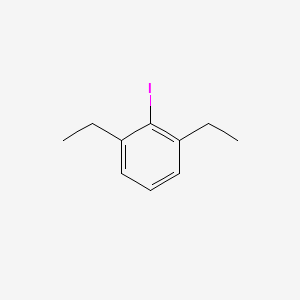
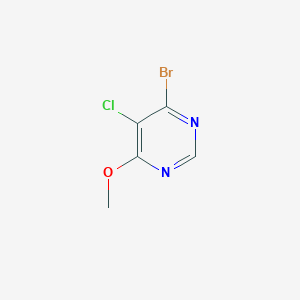
![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2657589.png)
![1-[(4-Methylphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2657592.png)